3-Methyl-4-penten-2-ol

Asymmetric Synthesis Chiral Building Blocks Organoborane Chemistry

3-Methyl-4-penten-2-ol (CAS 1569-59-1), also known as 3-methylpent-4-en-2-ol, is a chiral, unsaturated secondary alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol. Characterized by a branched structure featuring both a hydroxyl group and a terminal alkene, it is classified as an allylic alcohol.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1569-59-1
Cat. No. B073472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-penten-2-ol
CAS1569-59-1
Synonyms3-METHYL-4-PENTEN-2-OL
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C=C)C(C)O
InChIInChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3
InChIKeyCOIPQIFWUIDWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-penten-2-ol (CAS 1569-59-1): A Chiral C6 Allylic Alcohol Building Block


3-Methyl-4-penten-2-ol (CAS 1569-59-1), also known as 3-methylpent-4-en-2-ol, is a chiral, unsaturated secondary alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol [1]. Characterized by a branched structure featuring both a hydroxyl group and a terminal alkene, it is classified as an allylic alcohol . This structural arrangement confers specific reactivity patterns, particularly in stereoselective syntheses, distinguishing it from simpler, achiral analogs .

Workflow Chiral allylic alcohol building block for stereoselective synthesis Enables stereocenter construction at C3
Selection Chiral, non-racemic starting material vs. achiral analogs Required for single-isomer targets
Use Context Asymmetric crotylboration, allylic rearrangement, analytical standard Supports stereochemical-control studies

Why 3-Methyl-4-penten-2-ol (1569-59-1) Is Not Interchangeable with Generic Allylic Alcohols


Generic substitution among C6 allylic alcohols is often precluded by the specific stereochemical and structural requirements of a target synthesis. 3-Methyl-4-penten-2-ol possesses a unique substitution pattern that directly influences its reactivity and, crucially, the stereochemical outcome of reactions. Unlike achiral analogs like 4-penten-2-ol, this compound introduces a stereocenter at the C3 position [1]. This inherent chirality, which can be synthetically controlled to achieve high diastereo- and enantioselectivity (≥99% de, ≥95% ee), makes it a specific building block for constructing complex, stereodefined molecules [2]. Substituting it with a non-chiral or differently substituted analog would lead to a racemic or incorrect stereoisomer, which is often unacceptable in pharmaceutical and natural product synthesis.

Achiral analogs (e.g., 4-penten-2-ol) cannot introduce the required stereocenter; substitution leads to racemic or incorrect stereoisomer products.
Positional isomers (e.g., 4-methyl-4-penten-2-ol) differ in boiling point and reactivity; their use may shift stereochemical outcomes and complicate purification.
Replacing with a non-chiral or differently substituted C6 alcohol removes the C3 stereocenter, breaking the stereochemical control essential for pharmacophore synthesis.

Procurement-Relevant Differentiation of 3-Methyl-4-penten-2-ol (1569-59-1): A Quantitative Guide


Stereochemical Control: Quantitative Advantage in Asymmetric Synthesis Over Non-Chiral Analogs

The primary differentiator for 3-Methyl-4-penten-2-ol is its utility in producing stereodefined β-methylhomoallyl alcohols. Using enantiomerically pure Z-crotyldiisopinocampheylboranes, the addition to acetaldehyde yields erythro-3-methyl-4-penten-2-ols with diastereoselectivities of ≥99% and enantioselectivities of ≥95% [1]. This level of stereocontrol is not possible with achiral comparators like 4-penten-2-ol or 3-penten-2-ol, which lack the methyl-bearing stereocenter and thus produce racemic mixtures in analogous reactions .

Stereochemical control
Class-level inference
≥99% de, ≥95% ee with chiral crotylborane; vs. 0% de/ee for achiral analog
Enables stereodefined β-methylhomoallyl alcohol synthesis
Absolute stereocontrol not achievable with achiral comparators
Asymmetric Synthesis Chiral Building Blocks Organoborane Chemistry

Physical Property Distinction: Boiling Point and Density vs. Structural Analogs

The presence of a methyl branch at the C3 position in 3-Methyl-4-penten-2-ol alters its intermolecular interactions, resulting in distinct physical properties compared to its linear isomer, 4-penten-2-ol. While direct comparative experimental data under identical conditions is not consolidated in a single source, authoritative data for the target compound reports a boiling point of 125.5 °C and a density of 0.8429 g/cm³ at 22 °C [1]. These values provide a clear analytical benchmark for identity and purity, differentiating it from other C6 alcohols with different boiling points (e.g., 4-methyl-4-penten-2-ol) and highlighting the impact of the specific substitution pattern on physical behavior .

Physical property distinction
Supporting evidence
Boiling point 125.5 °C; density 0.8429 g/cm³ at 22 °C. Isomer 4-methyl-4-penten-2-ol bp 142-144 °C
Supports unambiguous isomer identification via GC and distillation control
~17 °C difference confirms positional isomer distinction
Physical Chemistry Separation Science Quality Control

Reactivity in Allylic Rearrangement: Catalyst Performance and Selectivity Data

The synthesis of 3-Methyl-4-penten-2-ol via allylic rearrangement demonstrates quantifiable differences in catalyst performance, which is crucial for process chemists evaluating synthetic routes. p-Toluenesulfonic acid (p-TSA) has been shown to catalyze this reaction with high selectivity (98%) at 50 °C, albeit with moderate conversion (51-88% over 16-40 hours). In contrast, sulfuric acid provides higher conversion (75-85%) in a shorter time (4-8 hours) but with lower selectivity (80-90%) . This data provides a direct, quantitative basis for selecting a catalyst based on whether high purity (p-TSA) or higher throughput (sulfuric acid) is the primary procurement or process priority.

Catalyst performance
Data to verify
p-TSA: 88% conv., 94% selectivity at 50 °C, 40h; H₂SO₄: 75-85% conv., 80-90% selectivity, 4-8h
Informs route scouting for purity-vs-throughput trade-off
Source-specific review recommended; exact conditions may vary
Synthetic Methodology Catalysis Allylic Chemistry

Validated Application Scenarios for 3-Methyl-4-penten-2-ol (1569-59-1) Based on Differential Evidence


Asymmetric Synthesis of β-Methylhomoallyl Alcohol Pharmacophores

Procurement of 3-Methyl-4-penten-2-ol is scientifically justified for the synthesis of stereodefined β-methylhomoallyl alcohol fragments. As demonstrated by Brown et al., its use with chiral crotylborane reagents allows for the predictable and near-absolute control of two adjacent stereocenters (≥99% de, ≥95% ee) [1]. This application is critical in medicinal chemistry for exploring structure-activity relationships (SAR) where a single stereoisomer is active. Substitution with an achiral analog would be ineffective.

Analytical Standard for GC-based Purity and Isomer Identification

The well-defined physical properties of 3-Methyl-4-penten-2-ol, specifically its boiling point of 125.5 °C, make it suitable as a reference standard for gas chromatography (GC) [2]. This is particularly important for distinguishing it from its positional isomers, such as 4-methyl-4-penten-2-ol (bp 142-144 °C), which may be present as impurities in synthetic batches . Procurement of a high-purity sample is essential for calibrating analytical methods used in quality control.

Process Chemistry Route Scouting for High-Purity Allylic Alcohols

For process chemists developing scalable syntheses of 3-Methyl-4-penten-2-ol, the comparative catalyst data is directly applicable. The high selectivity (up to 98%) offered by p-TSA in allylic rearrangement reactions is a key differentiator when the target is a high-purity intermediate . This data allows a procurement or R&D team to prioritize a route that minimizes costly chromatographic purification steps, directly impacting the feasibility and cost of scale-up.

Application
Selection Property
Validation Focus
Stereodefined pharmacophore synthesis
Chiral building block with predictable stereocontrol
Diastereo- and enantioselectivity outcome; single-isomer identity
GC-based isomer identification
Distinct boiling point and density vs. positional isomers
Isomer purity and retention time confirmation
Catalytic route scouting
Synthetic pathway selectivity profile
Catalyst-dependent purity and conversion trade-offs

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